2-Amino-3,4,5-trifluorobenzoic acid
Overview
Description
2-Amino-3,4,5-trifluorobenzoic acid is a fluorinated benzoic acid compound with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound is characterized by the presence of three fluorine atoms attached to the benzene ring, along with an amino group and a carboxylic acid group.
Mechanism of Action
Target of Action
Similar compounds have been used as synthetic building blocks for dibenzoate esters type anticancer drugs .
Mode of Action
The compound’s fluorine groups contribute to its acidity, and it may assist in the concerted metalation deprotonation as the c-h activation step, thus facilitating the catalytic cycle .
Pharmacokinetics
The compound’s solubility and permeability are likely influenced by its fluorine groups .
Result of Action
Similar compounds have been used in the synthesis of anticancer drugs , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-3,4,5-trifluorobenzoic acid. For instance, the compound should be handled in a well-ventilated area to avoid inhalation of dust, fume, gas, mist, vapors, or spray . Additionally, it should be stored at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
2-Amino-3,4,5-trifluorobenzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as d-amino acid oxidases, which are involved in the metabolism of amino acids . The interaction between this compound and these enzymes is primarily through the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the enzyme from catalyzing its substrate.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular processes highlight the potential of this compound as a tool for studying cell biology and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable enzyme-inhibitor complex that prevents the enzyme from catalyzing its substrate . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, this compound can activate certain signaling pathways by binding to receptors or other signaling proteins, leading to changes in cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important considerations for researchers using this compound in their experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disturbances. Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . Additionally, this compound can affect the activity of enzymes in other metabolic pathways, such as those involved in energy production and lipid metabolism, further influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for the compound’s interaction with target biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trifluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 3,4,5-trifluorobenzoic acid with ammonia or an amine under suitable conditions. Another method includes the use of Suzuki–Miyaura coupling reactions, which involve the coupling of a boronic acid derivative with a halogenated precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-3,4,5-trifluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2,4,5-Trifluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 4-Fluorobenzoic acid
- 2-Fluorobenzoic acid
- 3-Fluorobenzoic acid
Comparison: 2-Amino-3,4,5-trifluorobenzoic acid is unique due to the presence of both an amino group and three fluorine atoms on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-3,4,5-trifluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDKXORXLCJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624093 | |
Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531529-72-3 | |
Record name | 2-Amino-3,4,5-trifluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-3,4,5-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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